molecular formula C11H7FO2S B6286097 4-Fluoro-2-(thiophen-2-YL)benzoic acid CAS No. 926221-87-6

4-Fluoro-2-(thiophen-2-YL)benzoic acid

Cat. No.: B6286097
CAS No.: 926221-87-6
M. Wt: 222.24 g/mol
InChI Key: XPXPGCBWIODTSS-UHFFFAOYSA-N
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Description

4-Fluoro-2-(thiophen-2-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids substituted with a thiophene ring and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(thiophen-2-yl)benzoic acid typically involves the introduction of the thiophene ring and the fluorine atom onto the benzoic acid core. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced to the benzoic acid derivative. For instance, 4-fluoro-2-nitrobenzoic acid can be synthesized by heating 4-fluoro-2-nitro-benzonitrile with hydrogen bromide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(thiophen-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-(thiophen-2-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(thiophen-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability. The thiophene ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    4-(Thiophen-2-yl)benzoic acid: Lacks the fluorine atom but shares the thiophene substitution.

    4-Fluorobenzoic acid: Contains the fluorine atom but lacks the thiophene ring.

    2-(Thiophen-2-yl)benzoic acid: Similar structure but with different substitution patterns.

Uniqueness

4-Fluoro-2-(thiophen-2-yl)benzoic acid is unique due to the combination of the fluorine atom and the thiophene ring, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the thiophene ring can contribute to its electronic properties and potential biological activities .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-fluoro-2-thiophen-2-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2S/c12-7-3-4-8(11(13)14)9(6-7)10-2-1-5-15-10/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXPGCBWIODTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588071
Record name 4-Fluoro-2-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926221-87-6
Record name 4-Fluoro-2-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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